molecular formula C14H10F2INO B3613136 2-(2,4-difluorophenyl)-N-(4-iodophenyl)acetamide

2-(2,4-difluorophenyl)-N-(4-iodophenyl)acetamide

Cat. No.: B3613136
M. Wt: 373.14 g/mol
InChI Key: BUDIZVUYXNFZGR-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenyl)-N-(4-iodophenyl)acetamide is an organic compound with the molecular formula C14H10F2INO. This compound is characterized by the presence of both fluorine and iodine atoms attached to a phenyl ring, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-N-(4-iodophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2INO/c15-10-2-1-9(13(16)8-10)7-14(19)18-12-5-3-11(17)4-6-12/h1-6,8H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDIZVUYXNFZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2=C(C=C(C=C2)F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-N-(4-iodophenyl)acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of 2,4-difluoroacetophenone: This can be achieved through the Friedel-Crafts acylation of 2,4-difluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amidation: The final step involves the reaction of the iodinated intermediate with an amine, such as 4-iodoaniline, under appropriate conditions to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-difluorophenyl)-N-(4-iodophenyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: Due to the presence of halogens, this compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The iodine atom allows for coupling reactions such as Suzuki or Heck coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Coupling Reactions: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(2,4-difluorophenyl)-N-(4-iodophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenyl)-N-(4-iodophenyl)acetamide involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-difluorophenyl)-N-(4-bromophenyl)acetamide
  • 2-(2,4-difluorophenyl)-N-(4-chlorophenyl)acetamide
  • 2-(2,4-difluorophenyl)-N-(4-methylphenyl)acetamide

Uniqueness

Compared to its analogs, 2-(2,4-difluorophenyl)-N-(4-iodophenyl)acetamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interaction with biological targets. The iodine atom can also facilitate specific types of coupling reactions that are not possible with other halogens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,4-difluorophenyl)-N-(4-iodophenyl)acetamide
Reactant of Route 2
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2-(2,4-difluorophenyl)-N-(4-iodophenyl)acetamide

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